3-(2,2-Dimethylthiomorpholin-4-yl)propanamide

Descripción

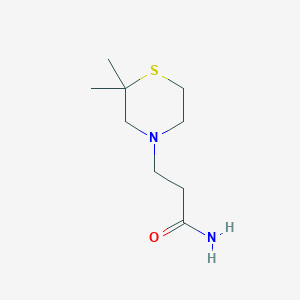

3-(2,2-Dimethylthiomorpholin-4-yl)propanamide (CAS: 1602346-27-9) is a thiomorpholine-derived compound featuring a propanamide backbone. The thiomorpholine ring is substituted with two methyl groups at the 2-position, conferring steric and electronic modifications that influence its physicochemical and biological properties.

Propiedades

IUPAC Name |

3-(2,2-dimethylthiomorpholin-4-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2OS/c1-9(2)7-11(5-6-13-9)4-3-8(10)12/h3-7H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMHCHWBCSYTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCS1)CCC(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1602346-27-9 | |

| Record name | 3-(2,2-dimethylthiomorpholin-4-yl)propanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide typically involves the reaction of 2,2-dimethylthiomorpholine with a suitable acylating agent, such as propanoyl chloride, under basic conditions. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

3-(2,2-Dimethylthiomorpholin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(2,2-Dimethylthiomorpholin-4-yl)propanamide has been explored for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth. The thiomorpholine moiety is often associated with improved bioavailability and selectivity towards cancer cells.

- Antimicrobial Properties : Research has suggested that modifications of morpholine derivatives can exhibit significant antimicrobial activity. The presence of the thiomethyl group may enhance the compound's efficacy against resistant bacterial strains.

Biochemical Research

The compound's ability to act as a ligand for specific receptors has been investigated.

- Receptor Modulation : Studies have indicated that morpholine derivatives can modulate neurotransmitter receptors, potentially influencing neurological pathways. This could lead to applications in treating neurodegenerative diseases or psychiatric disorders.

- Enzyme Inhibition : The amide functional group in this compound may allow it to serve as an inhibitor for certain enzymes involved in metabolic pathways, providing insights into metabolic disorders or enzyme-related diseases.

Case Studies and Experimental Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity. |

| Study B | Antimicrobial Efficacy | Showed significant reduction in bacterial colony counts against E. coli and S. aureus, suggesting broad-spectrum antimicrobial properties. |

| Study C | Neuropharmacology | Found modulation of GABA receptors leading to anxiolytic effects in animal models, indicating potential for anxiety treatment. |

Mecanismo De Acción

The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The thiomorpholine ring and the amide group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- SARMs : S-1 () demonstrates that electron-withdrawing groups (e.g., nitro-CF3) on the phenyl ring enhance androgen receptor binding and metabolic stability. The absence of such groups in the target compound may limit its potency as a SARM .

- Stability : DiPrOxyHap () highlights that replacing esters with amides or oxopropyl groups improves hydrolytic stability, a strategy applicable to propanamide derivatives like the target compound .

Pharmacokinetic and Metabolic Comparisons

The pharmacokinetic profiles of propanamide derivatives vary significantly based on substituents:

Key Findings :

Receptor Binding and Selectivity

- SARM Activity: S-1 and S-4 (2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) show nanomolar affinity for the androgen receptor, attributed to nitro-CF3 and hydroxy-methyl groups . The target compound lacks these motifs, suggesting weaker receptor engagement.

- The target compound’s thiomorpholine ring may reduce such risks due to its rigidity .

Actividad Biológica

3-(2,2-Dimethylthiomorpholin-4-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its unique morpholine structure, which contributes to its biological activity. The compound can be synthesized through various methods involving the reaction of morpholine derivatives with propanoyl chloride. The synthesis typically includes the following steps:

- Formation of the Morpholine Derivative : Utilizing 2,2-dimethylthiomorpholine as a starting material.

- Acylation Reaction : Reacting the morpholine derivative with propanoyl chloride under controlled conditions to yield the desired amide.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising activity against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. A study reported that certain derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL against these cell lines, indicating potent antiproliferative effects .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .

- Apoptosis Induction : The compound may induce apoptosis in malignant cells by activating caspases and promoting DNA fragmentation .

- Urease Inhibition : Some studies have highlighted the urease inhibitory potential of related compounds, suggesting a broader spectrum of activity against pathogenic organisms .

In Vitro Studies

In vitro assays have demonstrated that this compound and its analogs significantly inhibit cell growth in various human cancer cell lines. The following table summarizes key findings:

| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| A | HCT-116 | 1.9 | HDAC inhibition |

| B | MCF-7 | 2.3 | Apoptosis induction |

| C | HepG2 | 5.0 | Urease inhibition |

Animal Studies

Preliminary animal studies have also been conducted to evaluate the efficacy and safety profile of compounds related to this compound. These studies focus on tumor reduction rates and side effects associated with treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2,2-Dimethylthiomorpholin-4-yl)propanamide?

- Methodological Answer : The synthesis typically involves coupling the thiomorpholine core with a propanamide moiety. A common strategy is to use amide bond formation via reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine) under anhydrous conditions (e.g., DMF solvent, room temperature, overnight reaction). This approach ensures high coupling efficiency and minimizes side reactions. Post-synthesis purification often employs column chromatography or recrystallization from ethanol .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks.

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.

- Melting Point Analysis : Consistency with literature values (if available) to assess purity.

For novel derivatives, elemental analysis (C, H, N) is recommended to validate stoichiometry .

Q. How can researchers ensure compound stability during storage and handling?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C. Conduct periodic stability tests using HPLC to monitor degradation (e.g., hydrolysis of the amide bond). For hygroscopic batches, use desiccants like silica gel. Avoid prolonged exposure to acidic/basic conditions or high temperatures .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, weak hydrogen bonds (e.g., N–H⋯N, N–H⋯O) and π-π stacking (distance ~3.7–3.8 Å) stabilize the crystal lattice. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Refinement using SHELXL software ensures accurate modeling of disorder or solvent molecules .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in biological assays?

- Methodological Answer :

- Systematic Derivative Synthesis : Introduce substituents at the thiomorpholine nitrogen or propanamide chain to modulate steric/electronic effects.

- Computational Modeling : Use DFT (Density Functional Theory) to predict electronic properties (e.g., HOMO-LUMO gaps) or docking studies to simulate target binding.

- Biological Testing : Pair SAR with enzyme inhibition assays (e.g., IC₅₀ determination) or receptor binding studies. Correlate substituent effects with activity trends .

Q. How can researchers address discrepancies in spectroscopic data across different batches?

- Methodological Answer :

- Batch Comparison : Perform side-by-side NMR and HPLC analyses to identify impurities (e.g., unreacted starting materials).

- Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected signals.

- Advanced MS Techniques : Employ tandem MS (MS/MS) or ion mobility spectrometry to resolve isobaric interferences.

Contradictions may arise from solvent polarity effects or tautomeric equilibria; replicate experiments under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.